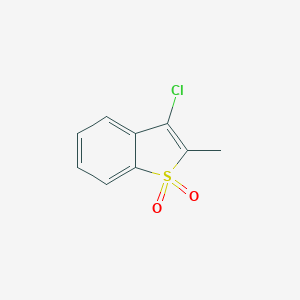![molecular formula C14H20N2O3S B439081 2-[(シクロヘキシルカルボニル)アミノ]-4-メチル-1,3-チアゾール-5-カルボン酸エチル CAS No. 313405-80-0](/img/structure/B439081.png)
2-[(シクロヘキシルカルボニル)アミノ]-4-メチル-1,3-チアゾール-5-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate are as follows: Density: 1.1±0.1 g/cm3, Molar Refractivity: 81.8±0.3 cm3, #H bond acceptors: 7, #H bond donors: 3, #Freely Rotating Bonds: 7, ACD/LogP: 1.85, ACD/LogD (pH 5.5): 1.40, ACD/BCF (pH 5.5): 6.82, ACD/KOC (pH 5.5): 137.54, ACD/LogD (pH 7.4): 1.38, ACD/BCF (pH 7.4): 6.51, ACD/KOC (pH 7.4): 131.17, Polar Surface Area: 97 Å2, Polarizability: 32.4±0.5 10-24 cm3, Surface Tension: 42.1±3.0 dyne/cm, Molar Volume: 281.1±3.0 cm3 .作用機序
Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate inhibits the activity of a protein called MTH1, which is involved in the maintenance of cellular nucleotide pools. By inhibiting MTH1, Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate induces oxidative stress and DNA damage in cancer cells, leading to their death. This mechanism of action makes Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate a promising candidate for cancer therapy.
Biochemical and Physiological Effects
Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been shown to have a selective effect on cancer cells, sparing normal cells. This is due to the higher levels of oxidative stress present in cancer cells compared to normal cells. Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to their death. Furthermore, it has been shown to enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. Another advantage is its ability to enhance the effectiveness of other cancer treatments. However, one limitation is the potential for off-target effects, which may lead to unwanted side effects. Furthermore, the optimal dose and treatment regimen for Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate have not been established, which may limit its use in clinical settings.
将来の方向性
There are several future directions for research on Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. One direction is to further investigate its mechanism of action and the pathways involved in its anticancer effects. Another direction is to optimize its dose and treatment regimen for maximum effectiveness and minimal side effects. Additionally, studies on its potential use in combination with other cancer treatments are warranted. Finally, research on its potential use in other diseases such as neurodegenerative disorders may also be of interest.
合成法
The synthesis of Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves a series of chemical reactions. The starting materials are ethyl 2-amino-4-methylthiazole-5-carboxylate and cyclohexanecarbonyl chloride. The reaction is catalyzed by a base and carried out in a solvent such as dichloromethane. The product is then purified by column chromatography to obtain the final compound.
科学的研究の応用
特性
IUPAC Name |
ethyl 2-(cyclohexanecarbonylamino)-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-19-13(18)11-9(2)15-14(20-11)16-12(17)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXUAZAJNQLTCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323024 |
Source


|
| Record name | ethyl 2-(cyclohexanecarbonylamino)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195872 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
313405-80-0 |
Source


|
| Record name | ethyl 2-(cyclohexanecarbonylamino)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B439010.png)

![5-methyl-3-{3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B439020.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-adamantanecarboxamide](/img/structure/B439037.png)

![Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B439098.png)
![N-(3-methoxyphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B439180.png)
![5-ethyl-3-{3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B439185.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide](/img/structure/B439193.png)

![3-allyl-2-(benzylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B439226.png)
![3-allyl-2-(butylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B439233.png)
![ethyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B439243.png)